molecular formula C12H7ClS B3045513 1-Chlorodibenzo[b,d]thiophene CAS No. 109014-36-0

1-Chlorodibenzo[b,d]thiophene

Cat. No.: B3045513
CAS No.: 109014-36-0
M. Wt: 218.7 g/mol
InChI Key: UMAJBTWMRGYFLH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chlorodibenzo[b,d]thiophene can be synthesized through several methods. One common approach involves the chlorination of dibenzothiophene. This reaction typically uses chlorine gas or a chlorinating agent such as sulfuryl chloride (SO2Cl2) under controlled conditions to introduce the chlorine atom into the dibenzothiophene structure .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Chlorodibenzo[b,d]thiophene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form dihydro derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted dibenzothiophenes, sulfoxides, sulfones, and dihydro derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Chlorodibenzo[b,d]thiophene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-chlorodibenzo[b,d]thiophene exerts its effects depends on its specific application. In organic electronics, the compound’s electronic properties are influenced by the conjugated π-electron system of the thiophene ring, which facilitates charge transport and light emission. In pharmaceuticals, the compound’s biological activity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors, through various binding interactions .

Comparison with Similar Compounds

Uniqueness: 1-Chlorodibenzo[b,d]thiophene is unique due to the presence of the chlorine atom, which can significantly alter its chemical reactivity and physical properties compared to its non-halogenated or differently halogenated counterparts. This makes it a valuable compound for specific applications where these altered properties are advantageous .

Properties

IUPAC Name

1-chlorodibenzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClS/c13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMAJBTWMRGYFLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70335775
Record name 1-Chloro-dibenzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70335775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109014-36-0
Record name 1-Chloro-dibenzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70335775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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